(2-Fluorophenyl)(3-methylphenyl)methanone
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Overview
Description
(2-Fluorophenyl)(3-methylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a tolyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-methylphenyl)methanone typically involves the use of fluorinated benzene derivatives and tolyl-based reagents. One common method is the Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with m-tolyl magnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluorophenyl)(3-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, fluorinated compounds like this compound are studied for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(3-methylphenyl)methanone involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. Additionally, the aromatic ketone structure allows for π-π interactions with aromatic residues in biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylboronic acid
- 2-Fluoroamphetamine
- 2-Fluorobenzoic acid
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, (2-Fluorophenyl)(3-methylphenyl)methanone is unique due to its specific combination of a fluorinated phenyl ring and a tolyl group. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(2-fluorophenyl)-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMAAOHBRQPRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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